![molecular formula C26H21FN4O2 B2491678 N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-12-3](/img/new.no-structure.jpg)
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H21FN4O2 and its molecular weight is 440.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound is characterized by:
- Pyrazolo[4,3-c]quinoline core : A bicyclic structure known for various biological activities.
- Substituents : The presence of a 4-fluorophenyl and a p-tolyl group enhances its pharmacological properties.
Anticancer Properties
Pyrazolo[4,3-c]quinoline derivatives have shown significant anticancer activity. Studies indicate that compounds in this class can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research has demonstrated that these compounds can induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation. For example, certain derivatives have shown increased cell populations in the G0/G1 phase compared to control groups .
- Apoptosis Induction : The compounds promote apoptosis in cancer cells via intrinsic pathways. This was evidenced by increased markers of apoptosis in treated cells compared to untreated controls.
- Inhibition of Kinases : Many pyrazolo[4,3-c]quinolines act as inhibitors of critical kinases involved in cancer progression, such as CDK2 and TRKA. For instance, derivatives have demonstrated IC50 values ranging from 0.09 to 1.58 µM against CDK2 and 0.23 to 1.59 µM against TRKA .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 has been linked to reduced pain and inflammation in various models.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The compound binds to specific enzymes and receptors, altering their activity and leading to downstream effects on cell signaling pathways.
- Molecular Docking Studies : Computational studies have suggested that the compound fits well into ATP-binding sites of kinases, which is crucial for its inhibitory activity.
Case Studies
Several studies have investigated the biological activity of pyrazolo[4,3-c]quinoline derivatives:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that certain derivatives exhibited growth inhibition rates exceeding 70% across multiple cancer cell lines (e.g., lung carcinoma and renal carcinoma) with varying degrees of potency .
- In Vivo Studies : Animal models treated with these compounds showed significant tumor regression compared to controls, further supporting their potential as anticancer agents.
Propriétés
Numéro CAS |
1251601-12-3 |
---|---|
Formule moléculaire |
C26H21FN4O2 |
Poids moléculaire |
440.478 |
Nom IUPAC |
N-[1-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21FN4O2/c1-15-3-10-20(11-4-15)31-26(33)22-14-28-23-12-7-18(13-21(23)24(22)30-31)25(32)29-16(2)17-5-8-19(27)9-6-17/h3-14,16,30H,1-2H3,(H,29,32) |
Clé InChI |
MHKUXULDANXEIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.